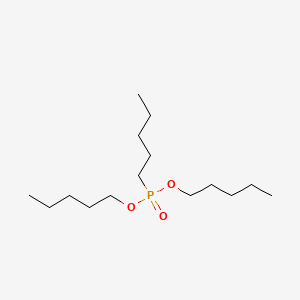
Dipentyl pentylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentyl pentylphosphonate is a useful research compound. Its molecular formula is C15H33O3P and its molecular weight is 292.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radionuclide Production
DPPP has been extensively utilized in the extraction and separation of radionuclides, particularly scandium isotopes (Sc-43 and Sc-44). These isotopes are increasingly important in nuclear medicine for diagnostic imaging and targeted therapy.
Extraction Processes
- Separation Mechanism : DPPP acts as a liquid extractant that can selectively bind to certain metal ions. It has been shown to effectively extract Sc-44 from natural calcium targets during cyclotron irradiation. The extraction efficiency is enhanced when DPPP is adsorbed onto macroporous polymeric resin beads, allowing for improved separation techniques .
- Experimental Setup : In experiments, a peristaltic pump is often used to facilitate the flow of solutions through columns packed with DPPP-functionalized resin. This setup allows for efficient separation of Sc isotopes from irradiated targets, achieving high yields necessary for clinical applications .
Radiolabeling Applications
DPPP's ability to facilitate the radiolabeling of biomolecules has made it a valuable tool in the development of radiopharmaceuticals.
Case Studies
- Scandium Radiolabeling : DPPP has been employed to label peptides such as DOTA-NAPamide with Sc-44, which was then used to target specific receptors in tumor xenografts. This application demonstrated significantly higher uptake in melanocortin-1 receptor-positive tumors compared to negative controls, showcasing its potential in cancer diagnostics .
- Dynamic PET Imaging : The use of DPPP in the synthesis of Sc-44-DOTANOC has shown promising results for dynamic PET imaging. This compound exhibited continuous uptake in AR42J tumor xenografts, highlighting its effectiveness for real-time monitoring of tumor dynamics .
Advantages and Benefits
The use of DPPP in these applications presents several advantages:
- High Selectivity : DPPP exhibits high selectivity for certain metal ions, making it ideal for targeted extraction processes.
- Enhanced Imaging Quality : Radiolabeled compounds using DPPP have demonstrated improved imaging quality, which is crucial for accurate diagnostics in clinical settings.
- Versatility : Its application spans across various types of radionuclides and biomolecules, making it a versatile tool in radiochemistry.
Comparative Data Table
The following table summarizes the key findings regarding the applications of DPPP:
| Application Area | Radionuclide | Methodology | Key Findings |
|---|---|---|---|
| Radionuclide Extraction | Sc-44 | Extraction chromatography | High yield separation from calcium targets |
| Radiolabeling | Sc-44 | Labeling with peptides (DOTA-NAPamide) | Higher uptake in targeted tumors compared to controls |
| Imaging | Sc-44 | Dynamic PET imaging | Continuous uptake observed in tumor xenografts |
Eigenschaften
CAS-Nummer |
6418-56-0 |
|---|---|
Molekularformel |
C15H33O3P |
Molekulargewicht |
292.39 g/mol |
IUPAC-Name |
1-[pentoxy(pentyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C15H33O3P/c1-4-7-10-13-17-19(16,15-12-9-6-3)18-14-11-8-5-2/h4-15H2,1-3H3 |
InChI-Schlüssel |
QMOMLBXAJYQNCP-UHFFFAOYSA-N |
SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
Kanonische SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
Key on ui other cas no. |
6418-56-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















